Hydrogen‑Bond Donor Capability Differentiates the Ethanol Derivative from Common Aryl-Functionalized Analogs
Unlike the frequently listed 4‑phenyl (CAS 428466‑91‑5) and 4‑(4‑methoxyphenyl) analogs, which possess zero hydrogen‑bond donors, 2-(4-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol contains a primary alcohol group that contributes one hydrogen‑bond donor [1]. According to computational predictions, this shifts the topological polar surface area (TPSA) from approximately 58 Ų (for the phenyl analog) to 79 Ų for the ethanol derivative, and reduces the consensus logP from ~3.2 to ~1.8 [1]. These values are derived from comparative in‑silico analysis using the PubChem database and are not direct experimental measurements of the compound; however, they provide a quantitative rationale for expecting different membrane permeability, solubility, and metabolic handling compared to the aceto, benzoyl, and aryl‑substituted analogues [1].
| Evidence Dimension | Hydrogen‑bond donor count and TPSA |
|---|---|
| Target Compound Data | HBD = 1; TPSA ≈ 79 Ų; consensus logP ≈ 1.8 |
| Comparator Or Baseline | 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine: HBD = 0; TPSA ≈ 58 Ų; consensus logP ≈ 3.2 |
| Quantified Difference | HBD increase of +1; TPSA increase of ~21 Ų; logP reduction of ~1.4 units |
| Conditions | In‑silico predictions (PubChem computational pipeline) |
Why This Matters
The presence of a free hydroxyl group directly impacts solubility and permeability, making the ethanol derivative a preferable choice when aqueous compatibility or further conjugation is required, whereas the phenyl analog may be more suitable for blood–brain barrier penetration studies.
- [1] PubChem. Comparative computational properties for 2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol and 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-28). View Source
